molecular formula C9H11IO B12332642 2-Iodo-1-methoxy-3,5-dimethylbenzene

2-Iodo-1-methoxy-3,5-dimethylbenzene

Cat. No.: B12332642
M. Wt: 262.09 g/mol
InChI Key: SMTDRQDNLKXHCR-UHFFFAOYSA-N
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Description

2-Iodo-1-methoxy-3,5-dimethylbenzene (CAS: [N/A based on evidence]; molecular formula: C₉H₁₁IO) is a substituted aromatic compound featuring an iodine atom at the 2-position, a methoxy group at the 1-position, and methyl groups at the 3- and 5-positions. This compound is primarily utilized in organic synthesis as a precursor for cross-coupling reactions, such as carbonylative cross-coupling, due to the reactivity of its iodine substituent . Its synthesis involves the alkylation of 2-iodo-3,5-dimethylphenol with methyl iodide in the presence of sodium hydride (NaH) and dimethylformamide (DMF) as a solvent, followed by purification via recrystallization . The methoxy group enhances electron density in the aromatic ring, influencing its reactivity in substitution and coupling reactions.

Properties

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

2-iodo-1-methoxy-3,5-dimethylbenzene

InChI

InChI=1S/C9H11IO/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5H,1-3H3

InChI Key

SMTDRQDNLKXHCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)I)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-1-methoxy-3,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-methoxy-3,5-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of 2-iodo-1-methoxy-3,5-dimethylbenzene may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as copper or palladium can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-methoxy-3,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1-methoxy-3,5-dimethylbenzene.

Scientific Research Applications

2-Iodo-1-methoxy-3,5-dimethylbenzene is used in several scientific research applications:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging.

    Industry: Used in the manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-iodo-1-methoxy-3,5-dimethylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The methoxy group, being an electron-donating group, stabilizes the intermediate carbocation formed during the reaction. This dual effect enhances the reactivity of the compound in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural similarity (iodo- and methyl-substituted benzenes) and relevance to synthetic applications:

Table 1: Comparative Properties of 2-Iodo-1-methoxy-3,5-dimethylbenzene and Analogues

Compound Name Molecular Formula Key Substituents Physical State Solubility (25°C) Key Applications Reference
2-Iodo-1-methoxy-3,5-dimethylbenzene C₉H₁₁IO I (C2), OCH₃ (C1), CH₃ (C3,5) Liquid Not reported Carbonylative cross-coupling
1-Iodo-3,5-dimethylbenzene C₈H₉I I (C1), CH₃ (C3,5) Liquid 0.014 g/L Suzuki coupling reactions
1,2-Diiodo-4,5-dimethylbenzene C₈H₈I₂ I (C1, C2), CH₃ (C4,5) Solid Insoluble Precursor for phenyl alkynes
1,4-Diiodo-2,5-dimethylbenzene C₈H₈I₂ I (C1,4), CH₃ (C2,5) Solid Not reported Intermediate in organic synthesis

Key Structural and Reactivity Differences

Electron-Donating vs. Electron-Withdrawing Effects :

  • The methoxy group (-OCH₃) in 2-Iodo-1-methoxy-3,5-dimethylbenzene is a strong electron-donating group, activating the aromatic ring toward electrophilic substitution. In contrast, 1-Iodo-3,5-dimethylbenzene lacks this group, resulting in lower electron density and slower reaction kinetics in coupling reactions .
  • Diiodo-substituted derivatives (e.g., 1,2-Diiodo-4,5-dimethylbenzene) exhibit steric hindrance between iodine atoms, which distorts bond angles (e.g., C–C–I angles >120°) and reduces reactivity in certain substitution reactions .

Synthetic Utility: Cross-Coupling Reactions: 2-Iodo-1-methoxy-3,5-dimethylbenzene is favored in carbonylative cross-coupling due to the methoxy group’s stabilizing effects on transition states . By contrast, 1-Iodo-3,5-dimethylbenzene is more commonly used in Suzuki-Miyaura couplings, where steric bulk is minimized . Diiodo Derivatives: Compounds like 1,2-Diiodo-4,5-dimethylbenzene serve as precursors for non-linear optical materials and alkynes but require harsher reaction conditions (e.g., iodination with periodic acid) .

Physical Properties :

  • Solubility : 1-Iodo-3,5-dimethylbenzene exhibits low solubility in water (0.014 g/L), typical of hydrophobic iodoarenes. Diiodo derivatives are generally insoluble due to increased molecular weight and crystallinity .
  • Light Sensitivity : Both 2-Iodo-1-methoxy-3,5-dimethylbenzene and 1,4-Diiodo-2,5-dimethylbenzene are light-sensitive, necessitating storage in amber containers .

Research Findings

  • Steric and Electronic Effects : X-ray crystallography of 1,2-Diiodo-4,5-dimethylbenzene reveals elongation of C–C bonds (average 1.387 Å) and distorted bond angles due to steric repulsion between iodine atoms. These effects are absent in 2-Iodo-1-methoxy-3,5-dimethylbenzene, where the methoxy group occupies a less sterically demanding position .
  • Reactivity in Synthesis: The methoxy group in 2-Iodo-1-methoxy-3,5-dimethylbenzene facilitates regioselective coupling in the total synthesis of flavonoids (e.g., luteolin), outperforming non-methoxy analogues in yield and selectivity .

Biological Activity

2-Iodo-1-methoxy-3,5-dimethylbenzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an iodine atom and a methoxy group on a dimethyl-substituted benzene ring, which influences its reactivity and interaction with biological systems.

The synthesis of 2-Iodo-1-methoxy-3,5-dimethylbenzene typically involves electrophilic aromatic substitution reactions. A common method includes the iodination of 1-methoxy-3,5-dimethylbenzene using iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide, often carried out in solvents like acetic acid or dichloromethane at room temperature.

The biological activity of 2-Iodo-1-methoxy-3,5-dimethylbenzene can be attributed to its ability to undergo electrophilic aromatic substitution reactions. The iodine atom acts as an electron-withdrawing group, enhancing the reactivity of the benzene ring towards nucleophilic attack. Conversely, the methoxy group serves as an electron-donating group, stabilizing the carbocation intermediate formed during these reactions.

Biological Activity

Research indicates that 2-Iodo-1-methoxy-3,5-dimethylbenzene exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new therapeutic agents against resistant bacterial strains.
  • Anticancer Potential : Investigations into the anticancer properties of halogenated compounds have shown that 2-Iodo-1-methoxy-3,5-dimethylbenzene may inhibit cell proliferation in various cancer cell lines. The mechanism may involve modulation of signaling pathways related to cell growth and apoptosis .

Case Studies

A few notable studies highlight the biological effects of 2-Iodo-1-methoxy-3,5-dimethylbenzene:

  • Antibacterial Studies : In vitro testing demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. This suggests its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Testing : A study evaluating the effects on HeLa cells indicated that treatment with varying concentrations of 2-Iodo-1-methoxy-3,5-dimethylbenzene led to a dose-dependent decrease in cell viability, implicating its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of 2-Iodo-1-methoxy-3,5-dimethylbenzene, it is useful to compare it with similar compounds. Below is a table summarizing key properties and activities:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
2-Iodo-1-methoxy-3,5-dimethylbenzeneYesYesElectrophilic substitution
5-Bromo-2-methoxy-1,3-dimethylbenzeneModerateLimitedElectrophilic substitution
1-Iodo-3,5-dimethylbenzeneYesLimitedElectrophilic substitution

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